molecular formula C17H17NO B175770 2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile CAS No. 167762-83-6

2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile

Cat. No. B175770
CAS RN: 167762-83-6
M. Wt: 251.32 g/mol
InChI Key: SKABJDDQROEPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile (2-BPMP) is a synthetic chemical compound with a wide range of applications in the field of scientific research. It is a versatile compound that can be used to synthesize a variety of different compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the synthesis of pharmaceuticals, and the synthesis of organic materials. It has also been used in the synthesis of materials for use in nanotechnology, and in the synthesis of materials for use in organic electronics.

Mechanism Of Action

2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile is a versatile compound that can be used to synthesize a variety of different compounds. It is believed that the mechanism of action of 2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile involves the formation of a covalent bond between the benzyl bromide and the phenylmagnesium bromide, which then undergoes a cyclization reaction to form the final product.
Biochemical and Physiological Effects
2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been found to have an inhibitory effect on the enzyme dihydrofolate reductase (DHFR), which is involved in DNA synthesis.

Advantages And Limitations For Lab Experiments

The use of 2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile in lab experiments offers several advantages. It is a relatively inexpensive compound to synthesize, and it is easy to handle and store. Furthermore, it is a versatile compound that can be used to synthesize a variety of different compounds. However, there are also some limitations to its use in lab experiments. It is a highly reactive compound and must be handled with care, and it may produce toxic or hazardous by-products if not handled correctly.

Future Directions

2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile has a wide range of potential future applications. It could be used in the development of new pharmaceuticals, as it has been found to have an inhibitory effect on certain enzymes. It could also be used in the development of new materials for use in nanotechnology and organic electronics. In addition, it could be used in the synthesis of new biologically active compounds, which could be used in the development of new treatments for diseases. Finally, it could be used in the synthesis of new materials for use in drug delivery systems.

Synthesis Methods

2-(4-Benzyloxy-phenyl)-2-methyl-propionitrile is synthesized from the reaction of benzyl bromide and phenylmagnesium bromide in the presence of a base. The reaction is typically carried out in a one-pot synthesis, with the reaction taking place in a single vessel. The reaction is carried out in a solvent such as toluene, and the reaction is typically complete within two hours. The product can then be isolated by column chromatography or recrystallization.

properties

IUPAC Name

2-methyl-2-(4-phenylmethoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2,13-18)15-8-10-16(11-9-15)19-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKABJDDQROEPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile

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